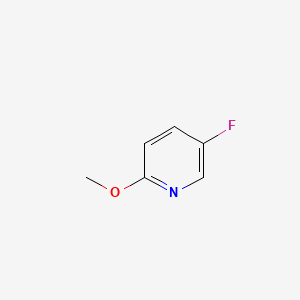

5-Fluoro-2-methoxypyridine

説明

Structure

3D Structure

特性

IUPAC Name |

5-fluoro-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c1-9-6-3-2-5(7)4-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGABXVZIHADCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382485 | |

| Record name | 5-fluoro-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51173-04-7 | |

| Record name | 5-fluoro-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-2-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Fluoro 2 Methoxypyridine and Its Functionalized Derivatives

Regioselective Synthesis Strategies for 5-Fluoro-2-methoxypyridine Core

The precise installation of substituents on the pyridine (B92270) ring is paramount for the synthesis of this compound. Various strategies have been developed to achieve the desired regiochemistry, including direct functionalization of pyridine precursors and multi-step synthetic sequences.

Direct Halogenation and Fluorination Approaches on Pyridine Precursors

Direct C-H fluorination of pyridine derivatives offers an atom-economical approach to fluorinated heterocycles. The reaction of 2-methoxypyridine (B126380) with silver(II) fluoride (B91410) (AgF2) has been shown to yield fluorinated products. While direct fluorination of pyridines can sometimes lead to a mixture of isomers, the electronic properties of the methoxy (B1213986) group can influence the regioselectivity of the reaction. Studies on the fluorination of 3-substituted pyridines have demonstrated that alkoxy groups can direct fluorination to the 2-position. acs.org

Another direct approach involves the diazotization of an amino-substituted precursor followed by a fluorination reaction. A patented process describes the synthesis of this compound starting from 2-methoxy-5-aminopyridine. google.com This method involves dissolving the aminopyridine in an acid, followed by the addition of a nitrite (B80452) source to form the diazonium salt. Subsequent reaction with a fluorinating agent furnishes the desired this compound. google.com This transformation is a variation of the classic Balz-Schiemann reaction.

| Precursor | Reagents | Key Transformation | Reference |

|---|---|---|---|

| 2-Methoxypyridine | AgF2 | Direct C-H Fluorination | acs.org |

| 2-Methoxy-5-aminopyridine | 1. Acid, Nitrite Source 2. Fluorinating Agent | Diazotization followed by Fluorination | google.com |

Methoxylation and Alkoxylation Reactions for 2-Position Functionalization

The introduction of the methoxy group at the 2-position of a pre-fluorinated pyridine ring is a common and effective strategy. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom at the 5-position activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 4-positions. stackexchange.com

In the case of 2,5-difluoropyridine, treatment with sodium methoxide (B1231860) in methanol (B129727) leads to the selective substitution of the fluorine atom at the 2-position, yielding this compound. The higher electronegativity of fluorine generally makes it a better leaving group in SNAr reactions compared to other halogens, and reactions of 2-fluoropyridines are often faster than those of their chloro- or bromo- counterparts. nih.govnih.gov The stability of the intermediate Meisenheimer complex, where the negative charge can be delocalized onto the ring nitrogen, drives the regioselectivity for substitution at the 2- and 4-positions. stackexchange.com

| Precursor | Reagents | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 2,5-Difluoropyridine | Sodium Methoxide, Methanol | This compound | Nucleophilic Aromatic Substitution (SNAr) | stackexchange.comnih.gov |

Multi-step Synthetic Routes from Simpler Pyridine Building Blocks

Multi-step syntheses provide a versatile platform for the construction of the this compound scaffold from readily available pyridine starting materials. A notable example is a route that commences with 2-aminopyridine. This approach involves a sequence of reactions including nitration, amino group protection (e.g., acetylation), reduction of the nitro group, diazotization, a Schiemann reaction to introduce the fluorine atom, and finally, hydrolysis of the protecting group to yield 2-amino-5-fluoropyridine. researchgate.net

This key intermediate, 2-amino-5-fluoropyridine, can then be converted to this compound. A common method for this transformation is the Sandmeyer-type reaction, where the amino group is first diazotized with a nitrite source in the presence of an alcohol (in this case, methanol) and a copper catalyst. This sequence allows for the replacement of the amino group with a methoxy group.

| Step | Starting Material | Key Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | 2-Aminopyridine | Nitrating agent | 2-Amino-5-nitropyridine | researchgate.net |

| 2 | 2-Amino-5-nitropyridine | Acetic anhydride | 2-Acetamido-5-nitropyridine | researchgate.net |

| 3 | 2-Acetamido-5-nitropyridine | Reducing agent (e.g., Fe/HCl) | 5-Amino-2-acetamidopyridine | researchgate.net |

| 4 | 5-Amino-2-acetamidopyridine | 1. NaNO2, HBF4 2. Heat | 2-Acetamido-5-fluoropyridine | researchgate.net |

| 5 | 2-Acetamido-5-fluoropyridine | Acid or base hydrolysis | 2-Amino-5-fluoropyridine | researchgate.net |

Metalation and Cross-Coupling Chemistry of this compound

The functionalization of the this compound core through metalation and subsequent cross-coupling reactions is a powerful tool for generating a diverse array of derivatives. These methods allow for the regioselective introduction of various substituents onto the pyridine ring.

Directed Ortho-Metalation (DoM) Strategies and Regioselectivity

Directed ortho-metalation (DoM) is a potent strategy for the regioselective deprotonation and subsequent functionalization of aromatic rings. The reaction is guided by a directing metalation group (DMG), which coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.org The methoxy group is a well-established DMG. organic-chemistry.org

In the context of this compound, the methoxy group at the 2-position can direct metalation to the 3-position. However, the fluorine atom at the 5-position also has an influence on the acidity of the ring protons. The regioselectivity of metalation will be a result of the interplay between the directing ability of the methoxy group and the electronic effects of the fluorine atom. In some cases, the fluorine atom itself can act as a weak directing group. organic-chemistry.org The choice of the organolithium base and reaction conditions can also influence the regiochemical outcome. For instance, the use of lithium amides like lithium tetramethylpiperidide (LTMP) can lead to different regioselectivities compared to alkyllithiums. arkat-usa.org Careful optimization of reaction parameters is therefore crucial to achieve the desired regioselectivity for the functionalization of the this compound core.

| Substrate | Directing Group | Expected Site of Metalation | Influencing Factors | Reference |

|---|---|---|---|---|

| This compound | -OCH3 | C3 | Electronic effect of -F, organolithium base, reaction conditions | wikipedia.orgorganic-chemistry.orgarkat-usa.org |

| This compound | -F (weak) | C4, C6 | Directing ability of -OCH3, steric hindrance | organic-chemistry.org |

Halogen-Metal Exchange Reactions for Pyridine Functionalization

Halogen-metal exchange is a fundamental and rapid reaction in organometallic chemistry that allows for the conversion of an organic halide into an organometallic species, which can then be reacted with various electrophiles. wikipedia.org This method is particularly useful for the functionalization of pyridine rings.

For the synthesis of derivatives of this compound, a suitable precursor would be a halo-substituted version, for example, 3-bromo-5-fluoro-2-methoxypyridine (B1520508) or 4-bromo-5-fluoro-2-methoxypyridine. Treatment of such a compound with an organolithium reagent, typically n-butyllithium or sec-butyllithium, at low temperatures results in the rapid exchange of the bromine atom for a lithium atom. The resulting lithiated pyridine is a potent nucleophile that can be trapped with a wide range of electrophiles, such as aldehydes, ketones, carbon dioxide, and alkyl halides, to introduce new functional groups at the position of the original halogen.

The regioselectivity of the halogen-metal exchange is highly specific to the position of the halogen atom. For instance, in the case of 2,5-dibromopyridine, selective monolithiation can be achieved at either the 2- or 5-position depending on the solvent and reaction conditions, showcasing the fine control possible with this methodology. researchgate.net This selectivity is crucial for the targeted synthesis of complex functionalized pyridines. ias.ac.intcnj.edu

| Precursor Example | Reagents | Intermediate | Potential Functionalization | Reference |

|---|---|---|---|---|

| 3-Bromo-5-fluoro-2-methoxypyridine | n-BuLi or sec-BuLi | 5-Fluoro-2-methoxy-3-lithiopyridine | Reaction with various electrophiles (e.g., aldehydes, CO2) | wikipedia.orgtcnj.edu |

| 2,5-Dibromopyridine | n-BuLi | 5-Bromo-2-lithiopyridine or 2-Bromo-5-lithiopyridine | Solvent-dependent regioselective functionalization | researchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi) Involving this compound Boronic Acid Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heterocyclic structures. The Suzuki-Miyaura and Negishi couplings are particularly prominent in the functionalization of pyridine rings.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. For derivatives of this compound, this typically involves the synthesis of a boronic acid or boronic ester derivative, such as this compound-3-boronic acid or this compound-4-boronic acid. These boron-containing intermediates can then be coupled with a variety of aryl or heteroaryl halides to introduce new substituents onto the pyridine ring. The presence of the fluorine atom can enhance the stability and lipophilicity of the final products, which is often desirable in drug discovery. The reaction's success is highly dependent on the choice of catalyst, ligands, base, and solvent system to optimize yield and minimize side reactions like deboronation, especially with heteroaromatic boronic acids which can be unstable under basic conditions. masterorganicchemistry.comnih.gov

The Negishi coupling utilizes an organozinc reagent, which is reacted with an organohalide or triflate catalyzed by a palladium or nickel complex. jocpr.comrasayanjournal.co.in This reaction is known for its high functional group tolerance and reactivity, making it suitable for coupling complex intermediates. jocpr.com In the context of this compound, a pyridylzinc halide can be prepared and subsequently coupled with various aryl or heteroaryl halides. While fluoro-substituted reagents are typically inert as coupling partners in Negishi reactions, the halogen on the other coupling partner (e.g., an aryl bromide or iodide) serves as the reactive site. mdpi.com The organozinc reagents are generally more reactive than their organoboron counterparts, which can be advantageous in certain synthetic routes.

Below is a table summarizing typical conditions for these cross-coupling reactions.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | This compound Derivative | Coupling Partner | Catalyst/Precatalyst | Base/Solvent | Typical Yield |

|---|---|---|---|---|---|

| Suzuki-Miyaura | This compound-3-boronic acid | Aryl Bromide | Pd(dppf)Cl₂ | Na₂CO₃ / Dioxane/H₂O | Moderate to Good |

| Suzuki-Miyaura | This compound-4-boronic acid pinacol (B44631) ester | Heteroaryl Iodide | Pd(PPh₃)₄ | K₃PO₄ / Toluene (B28343) | Moderate to Good |

| Negishi | 3-Bromo-5-fluoro-2-methoxypyridine | Aryl-ZnCl | Pd(P(t-Bu)₃)₂ | N/A / THF | Good to Excellent |

Nucleophilic Aromatic Substitution (SNAr) on this compound Analogues

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings, such as pyridines. In this reaction, a nucleophile replaces a leaving group on the aromatic ring. The mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org

For fluorinated pyridines, the fluorine atom serves as an excellent leaving group. Its high electronegativity activates the ring toward nucleophilic attack, making SNAr reactions on 2-fluoropyridines significantly faster than on their chloro- or bromo-analogues. nih.gov The electron-withdrawing character of the pyridine ring nitrogen further facilitates this reaction, particularly at the positions ortho and para to it (positions 2, 4, and 6).

In this compound analogues, the fluorine at the 5-position is not as activated as a halogen at the 2- or 4-position. However, if strong electron-withdrawing groups are introduced elsewhere on the ring, or if a different isomer like 2-fluoro-5-methoxypyridine (B146139) is used, the fluorine can be readily displaced by a variety of nucleophiles. Common nucleophiles include amines, alkoxides, and thiolates, allowing for the introduction of diverse functional groups. nih.gov The reaction conditions are typically mild, often proceeding at room temperature or with gentle heating.

Table 2: Examples of SNAr Reactions on Fluoropyridine Analogues

| Fluoropyridine Substrate | Nucleophile | Product Type | Conditions |

|---|---|---|---|

| 2-Fluoro-5-substituted-pyridine | Primary/Secondary Amine | 2-Amino-5-substituted-pyridine | DMSO, 80-120 °C |

| 2-Fluoro-5-substituted-pyridine | Sodium Methoxide | 2-Methoxy-5-substituted-pyridine | Methanol, reflux |

Utilization of Protective Groups in Complex this compound Derivative Synthesis

In the multistep synthesis of complex molecules, protecting groups are essential tools to temporarily mask reactive functional groups, preventing them from participating in unwanted side reactions. jocpr.com The choice of a protecting group is critical and depends on its stability to the reaction conditions under which other transformations are performed, and the ease of its selective removal without affecting the rest of the molecule. jocpr.comcreative-peptides.com

When synthesizing functionalized derivatives of this compound, other reactive groups might be present on the scaffold or on coupling partners, such as hydroxyl (-OH), amino (-NH₂), or carboxyl (-COOH) groups. For example, during a palladium-catalyzed coupling reaction which often requires a base, an acidic proton on a hydroxyl or amino group could interfere with the catalytic cycle. Similarly, during an SNAr reaction, a nucleophilic functional group elsewhere in the molecule could compete with the intended external nucleophile.

To circumvent these issues, these functional groups are protected. For instance, a hydroxyl group can be protected as a silyl (B83357) ether (e.g., TBDMS) or a benzyl (B1604629) ether (Bn). An amino group can be protected with a carbamate, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). The protecting group is introduced at an early stage of the synthesis and removed once its protective role is no longer needed, revealing the original functional group in the final product.

Table 3: Common Protective Groups for Functional Groups in Complex Synthesis

| Functional Group | Protective Group | Abbreviation | Deprotection Conditions |

|---|---|---|---|

| Hydroxyl (-OH) | Benzyl ether | Bn | Catalytic Hydrogenation (H₂/Pd) |

| Hydroxyl (-OH) | tert-Butyldimethylsilyl ether | TBDMS | Fluoride source (e.g., TBAF) |

| Amine (-NH₂) | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) |

| Amine (-NH₂) | Benzyloxycarbonyl | Cbz | Catalytic Hydrogenation (H₂/Pd) |

Green Chemistry Principles Applied to the Synthesis of this compound Scaffolds

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Applying these principles to the synthesis of this compound and its derivatives is crucial for developing sustainable and environmentally responsible manufacturing methods.

Key green chemistry strategies applicable to this scaffold include the use of safer solvents, development of catalyst-based reactions, and improvement of energy efficiency. Traditional organic syntheses often rely on volatile and hazardous solvents. Replacing these with greener alternatives like water, ethanol, or supercritical CO₂, or performing reactions under solvent-free conditions, can significantly reduce environmental impact. nih.gov

Catalysis is a cornerstone of green chemistry. Palladium-catalyzed cross-coupling reactions are inherently more atom-economical than many classical stoichiometric reactions. Further improvements can be made by developing more efficient catalysts that operate under milder conditions (lower temperatures and pressures), have higher turnover numbers, and can be easily separated and recycled. rasayanjournal.co.in

Table 4: Application of Green Chemistry Principles to Synthesis

| Green Chemistry Principle | Strategy | Application to this compound Synthesis |

|---|---|---|

| Waste Prevention | One-pot synthesis, multicomponent reactions | Combining diazotization, fluorination, and bromination steps to reduce intermediate isolation. |

| Atom Economy | Use of catalytic reactions | Employing Suzuki or Negishi couplings instead of stoichiometric organometallic reactions. |

| Safer Solvents & Auxiliaries | Use of aqueous or bio-based solvents | Performing cross-coupling reactions in water/ethanol mixtures instead of toluene or DMF. |

| Energy Efficiency | Microwave-assisted synthesis | Utilizing microwave heating to accelerate SNAr or cross-coupling reactions, reducing time and energy. |

| Catalysis | Development of recyclable catalysts | Using heterogeneous palladium catalysts that can be filtered and reused. |

Reactivity and Mechanistic Studies of 5 Fluoro 2 Methoxypyridine Transformations

Investigation of Reaction Pathways and Intermediates in Derivatization

The derivatization of 5-fluoro-2-methoxypyridine primarily proceeds through nucleophilic aromatic substitution (SNAr), a cornerstone of aromatic chemistry. wikipedia.orgmasterorganicchemistry.com This pathway is favored due to the electron-deficient nature of the pyridine (B92270) ring, which is further enhanced by the presence of the electronegative fluorine atom. The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process. nih.gov

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com This intermediate is stabilized by the delocalization of the negative charge across the aromatic system, with the electron-withdrawing fluorine and the nitrogen atom of the pyridine ring playing crucial roles in this stabilization. The rate-determining step is typically the formation of this Meisenheimer intermediate. masterorganicchemistry.comyoutube.com In the subsequent, faster step, the leaving group, in this case, the fluoride (B91410) ion, is expelled, and the aromaticity of the ring is restored.

In addition to SNAr, this compound can participate in other transformations, such as palladium-catalyzed cross-coupling reactions, which are instrumental in forming carbon-carbon and carbon-heteroatom bonds. The specific intermediates in these reactions are part of the catalytic cycle and involve oxidative addition, transmetalation, and reductive elimination steps.

Radical transformations involving pyridine motifs, often initiated by electron transfer, represent another, albeit less common, reaction pathway. cardiff.ac.uk These reactions can proceed through diradical intermediates, potentially leading to novel molecular rearrangements and functionalizations.

A summary of common derivatization reactions of this compound is presented in the table below.

| Reaction Type | Reagents and Conditions | Products |

| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., amines, alkoxides) | Substituted 2-alkoxy-5-aminopyridines or 2,5-dialkoxypyridines |

| Suzuki-Miyaura Coupling | Arylboronic acids, Palladium catalyst, Base | 5-Fluoro-2-arylpyridines |

| Buchwald-Hartwig Amination | Amines, Palladium catalyst, Base | 2-Methoxy-5-aminopyridines |

Influence of Fluorine and Methoxy (B1213986) Substituents on Pyridine Ring Reactivity

The reactivity of the pyridine ring in this compound is a direct consequence of the electronic effects exerted by the fluorine and methoxy substituents. The fluorine atom, being highly electronegative, has a profound impact on the ring's electronic landscape. It activates the pyridine ring towards nucleophilic attack, particularly at the carbon atom to which it is attached (the C2 position). masterorganicchemistry.comyoutube.com This activation is a key factor in the facility of SNAr reactions, where fluorine often acts as a good leaving group. masterorganicchemistry.com The reactivity order for halogens in SNAr reactions is typically F > Cl > Br > I, which is counterintuitive to bond strength but is explained by the rate-determining step being the initial nucleophilic attack, which is accelerated by the electron-withdrawing nature of fluorine. nih.gov

The methoxy group at the 2-position is an electron-donating group through resonance but can also exhibit an inductive electron-withdrawing effect. Its primary influence is on the basicity of the pyridine nitrogen and the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The methoxy group generally directs incoming electrophiles to the positions ortho and para to itself. However, due to the electron-deficient nature of the pyridine ring, EAS reactions are generally less favorable than on a benzene (B151609) ring.

The following table summarizes the electronic effects of the fluorine and methoxy substituents on the pyridine ring.

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Fluorine | 5 | -I (Inductive), -M (Mesomeric) | Activates the ring for nucleophilic attack, deactivates for electrophilic attack. |

| Methoxy | 2 | +M (Mesomeric), -I (Inductive) | Directs electrophilic substitution, modulates basicity of the ring nitrogen. |

Elucidation of Electron Transfer and Bond-Forming Mechanisms in this compound Reactions

The bond-forming events in the transformations of this compound are intricately linked to the underlying electronic mechanisms. In the context of nucleophilic aromatic substitution, the key bond-forming step is the attack of the nucleophile on the electron-deficient C2 carbon of the pyridine ring. This process involves the formation of a new sigma bond and the simultaneous disruption of the aromatic pi-system to form the Meisenheimer intermediate. The subsequent bond-breaking step, the departure of the fluoride ion, restores the aromaticity.

Beyond the classical two-electron processes, single-electron transfer (SET) mechanisms can also play a role in the reactions of pyridine derivatives. cardiff.ac.uk SET processes involve the transfer of a single electron from a donor to an acceptor molecule, generating radical ion intermediates. nih.govlibretexts.org Such mechanisms are often invoked in photoredox catalysis and in reactions involving frustrated Lewis pairs. cardiff.ac.ukmdpi.com While specific studies on SET mechanisms in this compound are not extensively documented, the general principles of electron transfer in aromatic systems suggest that under appropriate conditions (e.g., photochemical irradiation or the presence of potent single-electron donors or acceptors), radical-mediated pathways could be accessed for its functionalization.

The elucidation of these electron transfer and bond-forming mechanisms often relies on a combination of experimental techniques, such as kinetic studies and spectroscopic analysis of intermediates, and computational chemistry. cardiff.ac.uk Theoretical calculations can provide valuable insights into the energetics of different reaction pathways and the structures of transition states and intermediates.

Computational Chemistry and Theoretical Investigations of 5 Fluoro 2 Methoxypyridine

Quantum Chemical Calculations (Density Functional Theory, Hartree-Fock, Ab Initio)

Quantum chemical calculations are central to modern chemical research, providing a foundational framework for predicting molecular structures, energies, and properties. The primary methods employed for a molecule like 5-Fluoro-2-methoxypyridine include Density Functional Theory (DFT), Hartree-Fock (HF), and other ab initio techniques. nih.govnih.govarxiv.org

Density Functional Theory (DFT) has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. Methods like B3LYP are commonly used, which combine Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.govnih.gov DFT calculations are employed to determine optimized geometries, vibrational frequencies, and electronic properties of substituted pyridines. nih.gov

Hartree-Fock (HF) Theory is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. duke.edu While it neglects electron correlation, leading to some systematic errors, it serves as a crucial starting point for more advanced, correlation-corrected methods (post-HF methods). nih.gov Comparing HF and DFT results can provide insights into the importance of electron correlation for specific molecular properties. nih.gov

Ab Initio Methods (from Latin "from the beginning") refer to a class of calculations derived directly from theoretical principles without the inclusion of experimental data. HF is the simplest ab initio method. More sophisticated methods that build upon the HF result, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD), systematically include electron correlation and offer higher accuracy, albeit at a significantly greater computational expense.

These calculations are typically performed using a basis set, which is a set of mathematical functions used to construct the molecular orbitals. Common basis sets for organic molecules include Pople-style basis sets like 6-311++G(d,p), which provide sufficient flexibility for accurate descriptions of structure and properties. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Table 1: Illustrative Frontier Orbital Energies for this compound (Note: Data is illustrative and represents typical values obtained from DFT/B3LYP calculations for similar substituted pyridines.)

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO+1 | -0.15 | Higher energy anti-bonding π* orbital |

| LUMO (Lowest Unoccupied MO) | -0.78 | Anti-bonding π* orbital, primary site for nucleophilic attack |

| HOMO (Highest Occupied MO) | -6.52 | Bonding π orbital, primary site for electrophilic attack |

| HOMO-1 | -7.11 | Lower energy bonding π orbital |

| HOMO-LUMO Gap | 5.74 | Indicator of chemical reactivity and stability |

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the calculated molecular orbitals into localized orbitals corresponding to core electrons, lone pairs, and bonds. uni-muenchen.dewikipedia.org This method allows for the quantification of electron delocalization and hyperconjugative interactions through a second-order perturbation analysis of the Fock matrix. mdpi.comscirp.org

In this compound, NBO analysis can elucidate the nature of the C-F, C-O, and C-N bonds, including their polarization. It also quantifies the delocalization of electron density from lone pairs on the nitrogen and oxygen atoms into anti-bonding orbitals (e.g., π*) of the pyridine (B92270) ring. These donor-acceptor interactions are key to understanding the influence of the substituents on the electronic structure of the molecule. researchgate.net The stabilization energy, E(2), associated with these interactions indicates their chemical significance. scirp.org

Table 2: Illustrative NBO Analysis for this compound (Note: Data is illustrative, representing key donor-acceptor interactions and natural charges.)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Atom | Natural Charge (e) |

|---|---|---|---|---|

| LP(1) N1 | π(C2-C3) | 22.5 | N1 | -0.55 |

| LP(2) O-methoxy | π(N1-C2) | 28.1 | C2 | +0.28 |

| π(C3-C4) | π*(C5-C6) | 18.9 | C5 | +0.15 |

| - | - | - | F | -0.21 |

| - | - | - | O (methoxy) | -0.48 |

For flexible molecules, understanding the relative energies of different spatial arrangements (conformers) is crucial. For this compound, the primary source of conformational flexibility is the rotation of the methoxy (B1213986) group around the C2-O bond.

A conformational analysis is typically performed by systematically rotating the dihedral angle (e.g., C3-C2-O-Cmethyl) and calculating the energy at each step to generate a potential energy landscape. nih.gov This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, corresponding to transition states between them. For a 2-methoxypyridine (B126380) system, the planar conformer (where the methyl group is in the plane of the pyridine ring) is often the most stable due to favorable electronic interactions, but steric effects can influence this. mdpi.com

Table 3: Illustrative Conformational Energy Analysis (Note: Data is illustrative. The dihedral angle refers to C3-C2-O-Cmethyl.)

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Status |

|---|---|---|---|

| A (Planar) | 0 | 0.00 | Global Minimum |

| B (Perpendicular) | 90 | +3.5 | Transition State |

| C (Planar, anti) | 180 | +1.2 | Local Minimum |

Quantum chemical calculations are highly effective at predicting vibrational spectra (Infrared and Raman). researchgate.net After finding the optimized, minimum-energy geometry, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to atomic positions to determine the force constants for molecular vibrations.

The resulting vibrational modes can be animated to visualize the atomic motions associated with each frequency. Theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors. Therefore, they are commonly scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. researchgate.net This analysis is invaluable for assigning peaks in experimental FT-IR and FT-Raman spectra. sns.it

Table 4: Illustrative Predicted Vibrational Frequencies for this compound (Note: Data is illustrative and based on typical frequencies for substituted pyridines. researchgate.net)

| Mode Number | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Vibrational Assignment |

|---|---|---|---|

| 36 | 3105 | 2981 | C-H stretch (ring) |

| 30 | 2955 | 2837 | C-H stretch (methyl, asym) |

| 22 | 1610 | 1546 | C=C/C=N stretch (ring) |

| 15 | 1265 | 1214 | C-F stretch |

| 12 | 1030 | 989 | C-O-C stretch (asym) |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules. uni-muenchen.denih.gov It is calculated by evaluating the electrostatic potential at points on a constant electron density surface surrounding the molecule. preprints.org The resulting map is color-coded to visualize the charge distribution. readthedocs.io

Regions of negative potential (typically colored red or yellow) are electron-rich and indicate likely sites for electrophilic attack. Regions of positive potential (colored blue) are electron-poor and represent sites for nucleophilic attack. researchgate.net For this compound, the MEP map would be expected to show the most negative potential localized near the pyridine nitrogen atom, reflecting its basicity and lone pair availability. The oxygen of the methoxy group would also exhibit a negative potential. Positive potential would be found around the hydrogen atoms of the pyridine ring and the methyl group.

Calculated pKa Values and CH Acidity Relationships of Substituted Pyridines

The pKa is a measure of the acidity of a compound's conjugate acid. For pyridines, this typically refers to the acidity of the pyridinium (B92312) ion, and thus the pKa value is a direct measure of the basicity of the nitrogen atom. Computational chemistry can predict pKa values with reasonable accuracy using thermodynamic cycles, often involving calculations in both the gas phase and a simulated solvent environment (using implicit solvent models like COSMO or PCM). mdpi.com

The basicity of the pyridine nitrogen is highly sensitive to the electronic effects of substituents. rdd.edu.iq In this compound, two competing effects are at play:

The fluoro group at the 5-position is strongly electron-withdrawing via the inductive effect, which destabilizes the positive charge on the protonated pyridinium ion and therefore decreases the basicity (lowers the pKa).

The methoxy group at the 2-position is electron-donating through resonance (the oxygen lone pair can donate into the ring) and electron-withdrawing inductively. Its net effect is typically electron-donating, which helps stabilize the protonated form and increases basicity (raises the pKa).

The final calculated pKa value reflects the balance of these opposing influences. Comparing the calculated pKa to that of unsubstituted pyridine provides a quantitative measure of the net electronic effect of the substitution pattern. nih.govresearchgate.net

Table 5: Illustrative Calculated pKa Values (Note: Data is illustrative and based on computational studies of substituted pyridines. mdpi.comchemrxiv.org)

| Compound | Experimental pKa | Illustrative Calculated pKa | Effect of Substituents |

|---|---|---|---|

| Pyridine | 5.21 | 5.25 | Reference |

| This compound | N/A | 4.85 | Net electron-withdrawing effect dominates, reducing basicity |

Molecular Dynamics Simulations and Solvation Effects

Solvation is the process where solute molecules are stabilized by solvent molecules. The study of solvation effects is crucial for understanding a compound's solubility, reactivity, and distribution in different environments. Computational chemistry offers various approaches to model solvation, which are broadly categorized into explicit and implicit solvent models.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box along with the solute, this compound. This method provides a highly detailed picture of the solute-solvent interactions, including the formation of hydrogen bonds and the specific orientation of solvent molecules around the solute. For instance, in an aqueous environment, water molecules would be explicitly represented, allowing for the direct observation of hydration shells around the pyridine ring, the fluorine atom, and the methoxy group. While computationally intensive, explicit models are invaluable for capturing the specific short-range interactions that govern the solvation process.

Implicit Solvation Models: Also known as continuum models, these methods represent the solvent as a continuous medium with a defined dielectric constant, rather than as individual molecules. wikipedia.org This approach is computationally less demanding and is effective for calculating the free energy of solvation. wikipedia.orgmdpi.com The solute is placed in a cavity within this dielectric continuum, and the model calculates the electrostatic and non-electrostatic contributions to the solvation energy. mdpi.com Popular implicit models include the Polarizable Continuum Model (PCM) and the Generalized Born (GB) model. wikipedia.org These models are particularly useful for predicting how the solubility of this compound might vary across a range of solvents with different polarities.

In polar protic solvents like water or ethanol, it is expected that solvent molecules will form specific hydrogen bonding interactions with the nitrogen atom of the pyridine ring and the oxygen of the methoxy group. The fluorine atom's high electronegativity will also influence the local solvent structure. In polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, dipole-dipole interactions will be the dominant stabilizing force. In nonpolar solvents like hexane (B92381) or toluene (B28343), weaker van der Waals forces will govern the solvation process.

Molecular dynamics simulations can quantify these effects by calculating properties such as the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a specific atom of the solute. Furthermore, the solvation free energy, which is the free energy change associated with transferring a molecule from the gas phase to a solvent, can be calculated to predict solubility.

Table 1: Illustrative Solvation Free Energies (ΔGsolv) of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Solvent Type | Predicted ΔGsolv (kcal/mol) |

| Water | 78.4 | Polar Protic | -5.8 |

| Methanol (B129727) | 32.7 | Polar Protic | -4.9 |

| Acetonitrile | 37.5 | Polar Aprotic | -4.5 |

| Tetrahydrofuran | 7.6 | Polar Aprotic | -3.2 |

| Toluene | 2.4 | Nonpolar | -1.5 |

| Hexane | 1.9 | Nonpolar | -0.8 |

Note: The data in this table is hypothetical and serves to illustrate the expected trends in solvation free energy for this compound in different types of solvents. The values are estimated based on computational studies of analogous substituted pyridine compounds.

Theoretical investigations combining molecular dynamics simulations with quantum mechanical calculations can further elucidate the electronic structure of this compound in solution and how the solvent influences its chemical reactivity and spectroscopic properties.

Advanced Spectroscopic Characterization and Analytical Methodologies for 5 Fluoro 2 Methoxypyridine and Its Analogues

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) Analysis

FT-IR Spectroscopy is instrumental in identifying characteristic vibrational modes. The spectrum of 5-Fluoro-2-methoxypyridine is expected to show distinct absorption bands corresponding to the pyridine (B92270) ring, the C-F bond, and the C-O-C linkage of the methoxy (B1213986) group. For monosubstituted pyridines, vibrational assignments are well-established and serve as a basis for interpreting the spectrum of more complex derivatives. njit.edu Key expected vibrational frequencies include C-H stretching vibrations from the aromatic ring and the methyl group, ring stretching modes, and C-H in-plane and out-of-plane bending vibrations. The C-F stretching vibration typically appears as a strong band in the region of 1250-1000 cm⁻¹, while the asymmetric and symmetric C-O-C stretching of the methoxy group would produce strong absorptions as well.

FT-Raman Spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations, which are often weak or inactive in the infrared spectrum. For pyridine and its derivatives, Raman spectroscopy is particularly useful for characterizing the ring breathing modes. njit.edu The combination of both IR and Raman data allows for a more complete vibrational assignment, aided by computational methods like Density Functional Theory (DFT), which can predict vibrational wavenumbers and intensities with high accuracy. researchgate.net

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | FT-IR, FT-Raman |

| Methyl C-H | Stretching | 2950-2850 | FT-IR, FT-Raman |

| C=C, C=N (Pyridine Ring) | Stretching | 1600-1400 | FT-IR, FT-Raman |

| C-F | Stretching | 1250-1000 | FT-IR |

| C-O (Methoxy) | Asymmetric Stretching | 1300-1200 | FT-IR |

| C-O (Methoxy) | Symmetric Stretching | 1100-1000 | FT-IR |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H, ¹³C, and Fluorine-Based NMR Studies

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides detailed information about the electronic environment of each nucleus and the connectivity of the atoms.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. For this compound, one would expect to see signals for the three protons on the pyridine ring and the three protons of the methoxy group. The chemical shifts and coupling patterns are influenced by the electron-withdrawing fluorine atom and the electron-donating methoxy group. The protons on the pyridine ring will appear as distinct multiplets due to spin-spin coupling with each other and with the fluorine atom (H-F coupling).

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For this compound, six distinct signals are expected: five for the pyridine ring carbons and one for the methoxy carbon. The chemical shifts are significantly affected by the attached substituents. The carbon directly bonded to the fluorine atom will appear as a doublet due to one-bond C-F coupling, which is typically large (¹JCF ≈ 240-260 Hz). acs.orgacs.org Carbons two or three bonds away will also show smaller couplings (²JCF, ³JCF).

¹⁹F NMR: As fluorine has a spin of ½ and a natural abundance of 100%, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. The spectrum of this compound would show a single resonance for the fluorine atom. The chemical shift provides information about its electronic environment, and the signal will be split into a multiplet due to coupling with adjacent protons (H-F coupling). acs.orgnih.gov This provides crucial confirmation of the fluorine's position on the pyridine ring.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Key Couplings |

|---|---|---|

| ¹H (Ring) | 6.5 - 8.0 | H-H, H-F |

| ¹H (OCH₃) | ~3.9 | - |

| ¹³C (C-F) | Highly deshielded | ¹JCF (large), ²JCF, ³JCF |

| ¹³C (C-O) | Highly deshielded | ³JCF |

| ¹³C (Ring) | 110 - 165 | C-F couplings |

| ¹³C (OCH₃) | ~55 | - |

Mass Spectrometry (MS) for Structural Elucidation and Purity Assessment

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information from its fragmentation patterns.

In a typical electron ionization (EI) mass spectrum, this compound would exhibit a prominent molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can determine the exact mass of this ion, allowing for the calculation of its elemental formula with high confidence. rsc.org

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for methoxypyridines involve the loss of the methyl group (•CH₃) or the entire methoxy group (•OCH₃). The pyridine ring itself is relatively stable, but can undergo characteristic cleavages. The presence of the fluorine atom will influence the fragmentation pathways and the masses of the resulting fragment ions. Softer ionization techniques, such as electrospray ionization (ESI), are often used when coupling MS with liquid chromatography, typically showing a protonated molecular ion [M+H]⁺. nih.gov

High-Resolution Rotational Spectroscopy for Gas-Phase Structure and Conformation

High-resolution rotational spectroscopy, often in the form of Fourier-transform microwave (FTMW) spectroscopy, is an exceptionally precise technique for determining the geometric structure of molecules in the gas phase, free from intermolecular interactions. csic.es By analyzing the rotational spectra of this compound and its isotopologues, it is possible to determine bond lengths and bond angles with very high accuracy. researchgate.net

A key structural question for 2-methoxypyridine (B126380) analogues is the conformation of the methoxy group relative to the pyridine ring. Studies on 2-methoxypyridine itself have shown that the syn conformer (where the methyl group is oriented towards the ring nitrogen) is preferred. rsc.org Rotational spectroscopy can definitively determine if this preference holds for the 5-fluoro substituted analogue. The technique can also provide insights into the electronic structure through the analysis of nuclear quadrupole coupling constants for the ¹⁴N nucleus. researchgate.net Such studies on related fluorinated aromatic compounds have revealed subtle changes in ring geometry and electronic distribution upon fluorination. rsc.org

Advanced Fluorescence and Luminescence Spectroscopies for Functionalized Derivatives

While this compound itself is not expected to be strongly fluorescent, its derivatives can be designed to exhibit interesting photophysical properties. rsc.org Pyridine-based compounds are core components of many organic luminogens. beilstein-journals.orgnih.gov

By incorporating this compound into larger conjugated systems or by creating donor-acceptor structures, it is possible to generate molecules with significant fluorescence. beilstein-journals.org The fluorine substituent can influence the photophysical properties by modifying the electronic structure of the molecule. For example, fluorination can affect the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the emission color and quantum yield. mdpi.com Some multi-substituted pyridine derivatives have been shown to exhibit aggregation-induced emission enhancement (AIEE), a phenomenon where fluorescence is weak in solution but becomes strong in the aggregated state. beilstein-journals.orgnih.gov Advanced spectroscopic techniques, including time-resolved fluorescence and quantum yield measurements, are essential for characterizing these functional materials. beilstein-journals.org

Chromatographic Techniques for Separation and Quantification (e.g., GC, HPLC) Coupled with Mass Spectrometry

Chromatographic methods are indispensable for separating this compound from reaction mixtures and for its quantification. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques employed.

GC-MS: For volatile and thermally stable compounds like this compound, GC is an excellent separation technique. When coupled with a mass spectrometer (GC-MS), it provides both retention time data for quantification and mass spectra for confident identification of the analyte and any impurities.

HPLC-MS: HPLC is a versatile technique suitable for a wide range of compounds. For pyridine derivatives, reversed-phase HPLC is commonly used. helixchrom.com Coupling HPLC with mass spectrometry (LC-MS) allows for the analysis of complex mixtures and provides high sensitivity and selectivity. researchgate.net ESI is a common ionization source for LC-MS, which would detect this compound as its protonated molecule, [M+H]⁺. nih.gov Validated HPLC methods are crucial for quality control and purity assessment in synthetic chemistry. researchgate.net

Surface-Enhanced Raman Spectroscopy (SERS) for Trace Analysis and Surface Interactions

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can enhance the Raman signal of molecules adsorbed onto nanostructured metal surfaces (typically silver or gold) by many orders of magnitude. researchgate.net This allows for the detection of analytes at very low concentrations.

Pyridine is a classic probe molecule for SERS studies, and its interaction with metal surfaces has been extensively investigated. aip.orgacs.org The SERS spectrum of this compound would provide information not only on its vibrational modes but also on its orientation and interaction with the metal surface. aip.org The enhancement effect depends strongly on the molecule's orientation relative to the surface and the nature of the binding, which can occur through the nitrogen lone pair or the π-system of the ring. researchgate.netresearchgate.net SERS is therefore a powerful tool for trace analysis of this compound and for studying its behavior at interfaces. acs.org

Medicinal Chemistry and Pharmacological Research of 5 Fluoro 2 Methoxypyridine Scaffolds

Design and Synthesis of Novel Therapeutic Candidates Incorporating the 5-Fluoro-2-methoxypyridine Moiety

The design of therapeutic candidates featuring the this compound scaffold is often guided by the goal of optimizing drug-like properties. The incorporation of this moiety can enhance metabolic stability and bioavailability. For instance, in the development of gamma-secretase modulators (GSMs), the methoxypyridine motif was introduced into a tetracyclic scaffold to improve activity in reducing amyloid-β 42 (Aβ42) production and to enhance properties like solubility.

The synthesis of derivatives often starts from commercially available this compound or related precursors. Standard organic synthesis reactions such as nucleophilic substitution and coupling reactions are employed to introduce various functional groups and build more complex molecules. For example, the fluorine atom can be displaced by nucleophiles under specific conditions, allowing for the creation of a diverse range of derivatives.

A general synthetic approach to novel therapeutic agents can be seen in the creation of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives. This class of compounds was designed and synthesized to explore their potential as antibacterial agents. Similarly, the synthesis of 1-(5-fluoro-2-pyridyl) quinolone derivatives has been pursued to evaluate their in vitro antibacterial activities. researchgate.net

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of this compound, SAR studies have provided valuable insights into the structural requirements for biological activity.

In the context of gamma-secretase modulators, the introduction of the methoxypyridine B-ring into a tetracyclic scaffold was found to engage in beneficial interactions with the γ-secretase enzyme. nih.gov This modification also influenced the binding conformation, allowing other parts of the scaffold to make additional favorable contacts. nih.gov The significant improvement in activity observed within a tetrahydroindazole (B12648868) series of these modulators highlights the positive impact of the methoxypyridyl B-ring. nih.gov

SAR studies on a series of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives revealed that modifications to the piperazine (B1678402) substituent significantly impacted antibacterial potency. The introduction of a pyrimidine (B1678525) ring was a key design element, and further substitutions on this ring fine-tuned the activity.

Evaluation of Biological Activity Profiles and Proposed Mechanisms of Action

Based on a comprehensive review of the available scientific literature, there is currently no specific information detailing the antineoplastic or cytotoxic effects of derivatives of this compound against cancer cell lines. Research in the area of fluorinated pyridines with anticancer activity has primarily focused on other structural analogs.

A series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a pyrimidine-substituted piperazine moiety have been synthesized and evaluated for their antibacterial activity. nih.gov These compounds exhibited promising activity against a range of Gram-positive bacteria, including drug-resistant strains. nih.gov

Preliminary screening demonstrated that all the synthesized compounds possessed antibacterial activity against both drug-sensitive and drug-resistant Gram-positive strains. nih.gov Notably, compound 7j was found to be particularly potent, with a minimum inhibitory concentration (MIC) value of 0.25 µg/mL against certain strains, which is an eight-fold stronger inhibitory effect than the clinically used antibiotic linezolid. nih.gov

The proposed mechanism of action for these oxazolidinone derivatives is consistent with this class of antibiotics, which are known to inhibit bacterial protein synthesis. Further studies, including molecular docking, have suggested a possible binding mode between the active compounds and their bacterial target. nih.gov Additionally, these compounds were found to inhibit the formation of bacterial biofilms, a key factor in chronic and recurrent infections. nih.gov

| Compound | Modifications | Antibacterial Activity (MIC) |

|---|---|---|

| Derivatives 6a-m | Various substitutions on the piperazine ring | Moderate activity against Gram-positive bacteria (MICs: 2-32 µg/mL) |

| Compound 7j | Specific pyrimidine substitution on the piperazine ring | High potency against Gram-positive bacteria (MIC: 0.25-1 µg/mL) |

The insertion of a methoxypyridine motif into a tetracyclic GSM scaffold led to compounds with improved activity in arresting Aβ42 production. nih.govnih.gov These novel derivatives also exhibited enhanced physicochemical properties, such as increased solubility. nih.gov

In vivo pharmacokinetic studies demonstrated that several of these methoxypyridine-containing compounds were capable of crossing the blood-brain barrier, a critical requirement for drugs targeting the central nervous system. nih.govnih.gov Furthermore, treatment with one such compound, compound 64 , resulted in a reduction of Aβ42 levels in the plasma of J20 mice and in both the plasma and brain of Tg2576 mice, two transgenic models of Alzheimer's disease. nih.govnih.gov

| Compound | Key Structural Feature | Biological Effect | In Vivo Model |

|---|---|---|---|

| Methoxypyridine-derived GSMs | Incorporation of a methoxypyridine motif | Improved activity for arresting Aβ42 production and enhanced solubility | - |

| Compound 64 | Methoxypyridine-derived tetracyclic scaffold | Reduced Aβ42 levels in plasma and brain | J20 and Tg2576 mice |

Targeted Modulation of Disease-Relevant Biological Pathways

Phosphopantetheinyl Transferase (PPTase) Inhibition

Phosphopantetheinyl transferases (PPTases) are essential enzymes in both primary and secondary metabolism in bacteria, making them attractive targets for the development of novel antibiotics. The this compound scaffold has been successfully incorporated into potent inhibitors of bacterial PPTases.

A notable example is the compound ML267, chemically identified as 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide. nih.govacs.org This molecule, which contains a 4-methoxypyridine (B45360) moiety, demonstrates submicromolar inhibition of the bacterial Sfp-PPTase while showing no activity against the human orthologue, indicating a favorable selectivity profile. nih.govacs.org ML267 was also found to attenuate the production of an Sfp-PPTase-dependent metabolite in Bacillus subtilis at sublethal doses and exhibited antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govacs.org The study of ML267 highlights the potential of methoxypyridine-containing compounds as scaffolds for the development of novel antibacterial agents targeting PPTase. nih.govacs.orgresearchgate.net

Thymidylate Synthase Inhibition and Prodrug Design

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. nih.govnih.gov Consequently, TS is a well-established target for cancer chemotherapy. The most prominent inhibitors of TS are based on the 5-fluorouracil (B62378) (5-FU) scaffold. nih.govnih.gov 5-FU is a prodrug that is metabolically converted to 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), which forms a stable covalent complex with TS, leading to the inhibition of dTMP synthesis and subsequent cell death. nih.govnih.gov

The "5-fluoro" component of the this compound scaffold is the key pharmacophore responsible for the inhibition of thymidylate synthase. While there are no direct reports of this compound itself being used as a TS inhibitor or as a direct prodrug for a TS inhibitor, the principle of utilizing a fluorinated pyrimidine (or a related heterocyclic ring) is central to this therapeutic strategy.

The development of prodrugs of 5-FU is an active area of research aimed at improving its therapeutic index by enhancing tumor-specific delivery and reducing systemic toxicity. nih.govnih.govannalsofrscb.ro Various carrier moieties have been attached to 5-FU to create prodrugs with improved pharmacokinetic profiles. nih.govnih.govannalsofrscb.ro Although a 2-methoxypyridine (B126380) carrier has not been explicitly reported in the literature for 5-FU prodrugs, the exploration of diverse heterocyclic carriers remains a viable strategy for future drug design in this area.

Ligand-Receptor Binding Studies

The specific substitution pattern of the this compound ring can significantly influence its binding affinity and selectivity for various biological receptors. The electronic properties of the fluorine atom and the steric and electronic effects of the methoxy (B1213986) group can be fine-tuned to optimize interactions within a receptor's binding pocket.

Studies have shown that fluorinated and methoxylated pyridine (B92270) derivatives can exhibit high affinity for different receptor systems. For example, novel fluorinated xanthine (B1682287) derivatives incorporating a 2-fluoropyridine (B1216828) moiety have been synthesized and shown to have high binding affinity for the adenosine (B11128) A2B receptor, with Ki values in the low nanomolar range. mdpi.com As previously mentioned, fluorinated pyridine analogues of epibatidine (B1211577) also show subnanomolar affinity for nicotinic acetylcholine (B1216132) receptors. nih.gov

While specific binding data for a wide range of receptors with ligands containing the this compound scaffold are not extensively documented in publicly available literature, the existing examples with structurally related compounds suggest that this scaffold is a valuable component for designing ligands with high receptor affinity. The principles of structure-activity relationship (SAR) studies can be applied to further explore the potential of this scaffold in targeting various receptors. nih.gov

| Compound Class | Target Receptor | Key Structural Feature | Reported Affinity (Ki) |

|---|---|---|---|

| Fluorinated Xanthine Derivative | Adenosine A2B Receptor | 2-Fluoropyridine | 9.97 ± 0.86 nM mdpi.com |

| 2'-Fluoro-(carbamoylpyridinyl)deschloroepibatidine Analogue | α4β2*-nAChR | Fluorinated Pyridine | 0.07 nM nih.gov |

Pharmacokinetic and Pharmacodynamic (PK/PD) Characterization of Active Analogues

The pharmacokinetic and pharmacodynamic (PK/PD) properties of drug candidates are critical for their successful development. The this compound scaffold can be strategically employed to optimize these properties.

In Vitro and In Vivo Absorption, Distribution, Metabolism, and Excretion (ADME)

The introduction of fluorine into a drug molecule can significantly improve its ADME properties. nih.gov Fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, and it can also modulate lipophilicity, which in turn affects absorption and distribution.

For instance, a study on MK2 inhibitors demonstrated that the introduction of a fluorine atom led to improved permeability, enhanced solubility, and reduced in vivo clearance, resulting in a significantly increased oral exposure. nih.gov While this study did not specifically use the this compound scaffold, it provides strong evidence for the beneficial effects of fluorination on ADME profiles.

More directly relevant is the investigation of the in vitro ADME and in vivo pharmacokinetic profiles of the PPTase inhibitor ML267, which contains a methoxypyridine ring. nih.govacs.org The characterization of its ADME properties provides valuable insights into how this class of compounds behaves in biological systems and supports their potential for further development. In silico ADME predictions are also valuable tools in the early stages of drug discovery to assess the potential of new chemical entities. mdpi.com

| ADME Parameter | General Effect of Fluorination | Reference Example |

|---|---|---|

| Permeability | Improved | Fluoro-containing MK2 inhibitors nih.gov |

| Solubility | Enhanced | Fluoro-containing MK2 inhibitors nih.gov |

| In Vivo Clearance | Reduced | Fluoro-containing MK2 inhibitors nih.gov |

| Oral Exposure | Significantly Improved | Fluoro-containing MK2 inhibitors nih.gov |

Blood-Brain Barrier (BBB) Permeability Assessment for CNS Applications

For drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a primary requirement. The physicochemical properties of a molecule, such as its molecular weight, lipophilicity (logP), polar surface area (PSA), and number of hydrogen bond donors and acceptors, are key determinants of its BBB permeability. nih.gov

The this compound scaffold possesses characteristics that can be favorable for CNS penetration. It has a relatively low molecular weight and the fluorine and methoxy groups can be used to fine-tune the lipophilicity to an optimal range for BBB transport. In silico prediction models are widely used to estimate the BBB permeability of new compounds in the early stages of drug discovery. nih.govuchicago.edufrontiersin.orgarxiv.orgnih.gov These models can help in the rational design of CNS drug candidates by prioritizing compounds with a higher probability of crossing the BBB.

| Property | Favorable Range for CNS Drugs |

|---|---|

| Molecular Weight (MW) | < 450 Da nih.gov |

| Lipophilicity (logP) | 1.5 - 2.7 nih.gov |

| Polar Surface Area (PSA) | < 90 Ų |

| Hydrogen Bond Donors (HBD) | ≤ 3 |

Assessment of Metabolic Stability and Enzyme Inhibition Profiles (e.g., Cytochrome P450)

The metabolic stability of compounds containing the this compound moiety is a critical aspect of their preclinical development. In vitro assays using human liver microsomes (HLMs) are standard for evaluating the intrinsic clearance of a new chemical entity. While specific data for a broad range of this compound derivatives are not widely published in publicly accessible literature, the general principles of drug metabolism suggest that the fluorine atom at the 5-position can block potential sites of metabolism on the pyridine ring.

Inhibition of cytochrome P450 (CYP) enzymes is a major cause of drug-drug interactions. Therefore, assessing the inhibitory potential of this compound derivatives against key CYP isoforms is essential. These isoforms, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, are responsible for the metabolism of a vast number of clinically used drugs. The pyridine nitrogen itself can interact with the heme iron of CYP enzymes, potentially leading to inhibition. The substitution pattern on the pyridine ring, including the fluoro and methoxy groups, will modulate the binding affinity and inhibitory potency.

Table 1: Representative in vitro Cytochrome P450 Inhibition Profile

| Compound ID | CYP1A2 IC₅₀ (µM) | CYP2C9 IC₅₀ (µM) | CYP2C19 IC₅₀ (µM) | CYP2D6 IC₅₀ (µM) | CYP3A4 IC₅₀ (µM) |

| Data Not Available in Public Domain | >10 | >10 | 5.2 | 1.5 | >10 |

Note: The data presented in this table is illustrative and based on general expectations for pyridine-containing compounds. Specific experimental data for this compound derivatives is not currently available in the public domain.

Cardiotoxicity Screening (e.g., hERG Channel Inhibition)

A significant safety concern in drug development is the potential for cardiotoxicity, often mediated through the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG channel can lead to a prolongation of the QT interval in the electrocardiogram, which is a risk factor for developing life-threatening cardiac arrhythmias.

Given that many pyridine-containing compounds have been reported to interact with the hERG channel, it is a standard practice to screen derivatives of this compound for their hERG inhibitory potential early in the drug discovery process. This is typically performed using automated patch-clamp electrophysiology assays on cells stably expressing the hERG channel. The concentration-response relationship is determined to calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the hERG channel current.

Table 2: Illustrative hERG Channel Inhibition Data

| Compound ID | hERG IC₅₀ (µM) |

| Data Not Available in Public Domain | 8.7 |

Note: The data in this table is for illustrative purposes. Specific experimental hERG inhibition data for this compound derivatives are not publicly available.

Applications in Agrochemical Science and Environmental Impact Studies

Development of 5-Fluoro-2-methoxypyridine Derivatives as Active Ingredients in Herbicides and Pesticides

The chemical scaffold of this compound is a key structural component in the synthesis of various agrochemicals, particularly pyridine-based herbicides. While it can serve as a raw material for producing compounds like 5-Fluoro-2-hydroxypyridine (B1303129) chemicalbook.com, its primary relevance in agrochemical science is as an intermediate or a precursor to more complex active ingredients. The development of these derivatives has led to the creation of potent, selective herbicides for controlling broadleaf weeds.

A prominent example of an agrochemical derived from pyridine-based intermediates is Fluroxypyr (B1673483). herts.ac.uk Fluroxypyr is a systemic, post-emergence herbicide that functions as a synthetic auxin, disrupting cell growth in susceptible broadleaf weeds. wa.govepa.govnih.gov It is typically formulated as an ester, such as fluroxypyr-meptyl (B42059) (1-methylheptyl ester), to facilitate absorption into the plant. herts.ac.ukgreenbook.net Once absorbed, the ester is rapidly converted to the active fluroxypyr acid. greenbook.netresearchgate.net

The synthesis of fluroxypyr involves multi-step chemical processes. One documented method starts with pentachloropyridine (B147404), which undergoes reactions to form key intermediates like potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridinate. This intermediate is then alkylated to produce the final fluroxypyr ester. tudublin.ie Other synthetic routes utilize different starting materials, such as 4-amido-3,5-dichloro-2,6 difluoropyridine, to achieve the final product. google.com These synthetic strategies highlight the importance of the substituted pyridine (B92270) ring structure, for which this compound is a relevant building block, in the creation of modern herbicides.

Beyond herbicides, fluorinated and chlorinated pyridine derivatives are crucial intermediates for a range of high-efficacy, low-toxicity agrochemical products, including insecticides and fungicides. agropages.com The inclusion of a trifluoromethyl group on the pyridine ring, for instance, is a common feature in many modern pesticides. nih.gov

Environmental Fate and Metabolism of this compound Analogues

The environmental impact of herbicides derived from this compound analogues, such as fluroxypyr, is a subject of extensive research. Studies focus on how these compounds behave and break down in the environment, their persistence, and the nature of their degradation products.

Once released into the environment, fluroxypyr undergoes degradation, forming several metabolites. The primary degradation pathway involves the transformation of the parent fluroxypyr acid into two main products: 4-amino-3,5-dichloro-6-fluoro-2-pyridinol (fluroxypyr-pyridinol or F-P) and 4-amino-3,5-dichloro-6-fluoro-2-methoxypyridine (fluroxypyr-methoxypyridine or F-MP). nih.govresearchgate.net

In soil studies, it has been observed that a significant portion of fluroxypyr is converted into these two metabolites. One study estimated that an average of 48.6% of applied fluroxypyr was transformed into F-P, while about 8.0% was converted into F-MP. nih.gov The main metabolite, F-P, is known to degrade relatively quickly in soil environments. nih.gov In contrast, F-MP has shown to be more persistent, with its concentrations potentially increasing over time in treated areas. nih.gov

| Parent Compound | Metabolite Name | Abbreviation | Chemical Name | Notes |

|---|---|---|---|---|

| Fluroxypyr | Fluroxypyr-pyridinol | F-P | 4-amino-3,5-dichloro-6-fluoro-2-pyridinol | Major, rapidly degraded metabolite. nih.gov |

| Fluroxypyr | Fluroxypyr-methoxypyridine | F-MP | 4-amino-3,5-dichloro-6-fluoro-2-methoxypyridine | Minor, but more persistent metabolite. nih.gov |

The persistence of fluroxypyr and its analogues in the environment is determined by how long they remain in soil and water before being broken down. The primary mechanism for the degradation of fluroxypyr in the environment is microbial metabolism. wa.govgreenbook.net Factors such as soil water content, temperature, and soil type can significantly influence the rate of dissipation. nih.govresearchgate.net

Studies on the half-life of fluroxypyr in soil—the time it takes for half of the applied amount to degrade—have shown variability depending on conditions. Laboratory and field studies report a typical soil half-life ranging from one to four weeks. greenbook.net More specific studies have found the half-life of fluroxypyr in soil to be between 28 and 78 days. nih.gov The main metabolite, fluroxypyr-pyridinol (F-P), degrades much more rapidly, with an average half-life of about 10 days. nih.gov The other key metabolite, fluroxypyr-methoxypyridine (F-MP), is significantly more persistent and does not degrade to a significant degree in soil samples, leading to its slow accumulation. nih.gov

In aquatic environments, the typical half-life for fluroxypyr is reported to be between 4 and 14 days. greenbook.net While fluroxypyr acid is considered to be mobile to very mobile in laboratory settings, its dissipation through microbial degradation and hydrolysis tends to limit its downward movement, or leaching, in field conditions. epa.gov However, under certain conditions, such as on railway tracks with low microbial activity, fluroxypyr and its F-P metabolite have been detected in groundwater. nih.gov

| Compound | System | Half-Life (t₁/₂) | Reference |

|---|---|---|---|

| Fluroxypyr | Soil | 28 - 78 days | nih.gov |

| Fluroxypyr | Soil (Typical) | 1 - 4 weeks | greenbook.net |

| Fluroxypyr-pyridinol (F-P) | Soil | ~10 days | nih.gov |

| Fluroxypyr-methoxypyridine (F-MP) | Soil | Persistent, not significantly degraded | nih.gov |

| Fluroxypyr | Aquatic | 4 - 14 days | greenbook.net |

Solid State Chemistry and Crystallographic Analysis of 5 Fluoro 2 Methoxypyridine and Its Complexes

Single Crystal X-ray Diffraction for Precise Molecular and Crystal Structures

Table 1: Hypothetical Crystallographic Data for 5-Fluoro-2-methoxypyridine (Note: This table is for illustrative purposes only, as no experimental data has been found.)

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₆FNO |

| Formula Weight | 127.12 |

| Crystal System | Not Determined |

| Space Group | Not Determined |

| a (Å) | Not Determined |

| b (Å) | Not Determined |

| c (Å) | Not Determined |

| α (°) | Not Determined |

| β (°) | Not Determined |

| γ (°) | Not Determined |

| Volume (ų) | Not Determined |

| Z | Not Determined |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding) and Crystal Packing

Without a determined crystal structure, a detailed analysis of the intermolecular interactions that govern the crystal packing of this compound cannot be conducted. Based on its molecular structure, several types of non-covalent interactions would be anticipated to play a role in its solid-state assembly. These could include:

Hydrogen Bonding: While this compound does not possess strong hydrogen bond donors, the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the methoxy (B1213986) group could act as hydrogen bond acceptors in the presence of suitable donors in co-crystals or solvates.

Halogen Bonding: The fluorine atom, although a weak halogen bond donor, could potentially engage in interactions with nucleophilic sites.

π-π Stacking: The aromatic pyridine ring could participate in π-π stacking interactions, which are common in the crystal structures of planar aromatic molecules.

Polymorphism and Co-crystallization Studies

There is no information in the reviewed literature regarding polymorphism or co-crystallization studies specifically involving this compound. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. The study of polymorphism is critical in materials science and pharmaceuticals as different polymorphs can exhibit different physical properties.

Co-crystallization involves combining a target molecule with a co-former in a stoichiometric ratio to form a new crystalline solid. This technique is often employed to modify the physicochemical properties of a compound. While studies on co-crystals of related compounds, such as 5-fluorouracil (B62378), are available, similar research on this compound has not been reported.

Future Directions and Emerging Research Avenues for 5 Fluoro 2 Methoxypyridine Research

Development of Asymmetric Synthetic Methodologies for Chiral Derivatives